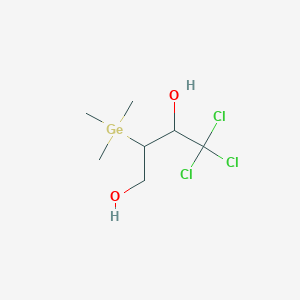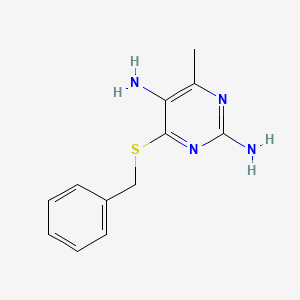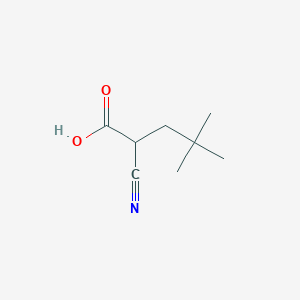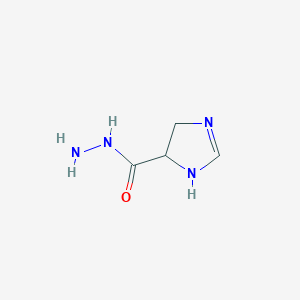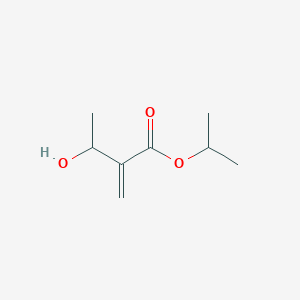
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester is an organic compound with a complex structure It is a derivative of butanoic acid, featuring a hydroxy group at the third carbon, a methylene group at the second carbon, and an ester linkage with 1-methylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents such as ethanol, methanol, and acetone
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
作用机制
The mechanism by which butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methylene groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The ester linkage also contributes to the compound’s stability and solubility in various solvents.
相似化合物的比较
Similar Compounds
- Butanoic acid, 3-hydroxy-, methyl ester
- Butanoic acid, 3-methyl-, 1-methylethyl ester
- Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester
Uniqueness
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester is unique due to its specific structural features, including the combination of hydroxy, methylene, and ester groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
88039-43-4 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
propan-2-yl 3-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)11-8(10)6(3)7(4)9/h5,7,9H,3H2,1-2,4H3 |
InChI 键 |
GWUOBKPBUCNEHB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C(=C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)

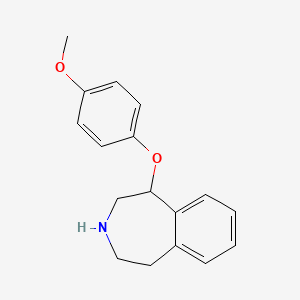

![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
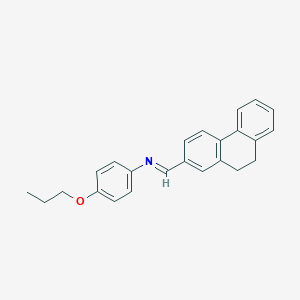
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
